(3S)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one;hydrate
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Overview
Description
(3S)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one;hydrate is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one;hydrate likely involves multi-step organic synthesis. Typical steps might include:
- Formation of the pyrimidine ring.
- Introduction of the fluorine atom.
- Construction of the pyrazole ring.
- Coupling of the heterocyclic rings to form the isoindolone core.
- Hydration to form the final hydrate compound.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing for yield, purity, and cost-effectiveness. This might involve:
- Use of continuous flow reactors.
- Catalysts to improve reaction efficiency.
- Purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups on the heterocyclic rings.
Reduction: Reduction reactions could be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions might be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, but could include modified versions of the original compound with different functional groups or oxidation states.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing other complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigation of its potential as a pharmaceutical agent due to its complex structure.
Medicine
Drug Development: Potential use in the development of new drugs targeting specific biological pathways.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, altering their function and leading to a biological effect. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-(5-chloropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one
- (3S)-3-(5-bromopyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one
Uniqueness
The presence of the fluorine atom in (3S)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one;hydrate may confer unique properties such as increased metabolic stability or altered biological activity compared to its chloro or bromo analogs.
Properties
Molecular Formula |
C16H14FN5O2 |
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Molecular Weight |
327.31 g/mol |
IUPAC Name |
(3S)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one;hydrate |
InChI |
InChI=1S/C16H12FN5O.H2O/c1-16(14-13(17)7-18-8-19-14)12-3-2-9(10-5-20-21-6-10)4-11(12)15(23)22-16;/h2-8H,1H3,(H,20,21)(H,22,23);1H2/t16-;/m0./s1 |
InChI Key |
WSICFXBHDWUFRU-NTISSMGPSA-N |
Isomeric SMILES |
C[C@]1(C2=C(C=C(C=C2)C3=CNN=C3)C(=O)N1)C4=NC=NC=C4F.O |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C3=CNN=C3)C(=O)N1)C4=NC=NC=C4F.O |
Origin of Product |
United States |
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